Binding Affinity (Ki): ONO-8711 Exhibits Sub-Nanomolar Potency, 2,000-Fold Greater than SC-51089
ONO-8711 demonstrates exceptional binding affinity for the human EP1 receptor with a Ki of 0.6 nM, as determined by competitive radioligand binding in CHO cells expressing the recombinant human EP1 receptor [1]. In contrast, the widely used EP1 antagonist SC-51089 exhibits a Ki of 1.3 μM (1,300 nM) for the same receptor, representing a 2,167-fold difference in affinity . Similarly, the non-selective antagonist AH 6809 binds to EP1 with a Ki of 1,217 nM, over 2,000-fold weaker than ONO-8711 .
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.6 nM (human EP1) |
| Comparator Or Baseline | SC-51089: Ki = 1,300 nM; AH 6809: Ki = 1,217 nM |
| Quantified Difference | ONO-8711 is 2,167× more potent than SC-51089 and 2,028× more potent than AH 6809 |
| Conditions | CHO cells expressing recombinant human EP1 receptor; competitive radioligand binding assay |
Why This Matters
The sub-nanomolar affinity of ONO-8711 enables complete receptor occupancy at nanomolar concentrations in vitro and low microgram doses in vivo, minimizing off-target effects and solvent toxicity concerns.
- [1] Cayman Chemical. ONO-8711 (dicyclohexylamine salt) Product Datasheet. 2022. View Source
